molecular formula C9H11NO3 B118967 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate CAS No. 141895-75-2

2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate

Cat. No.: B118967
CAS No.: 141895-75-2
M. Wt: 181.19 g/mol
InChI Key: YGWKYRQUJSUBOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Methylinosine typically involves the methylation of inosine. One common method is the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of N1-Methylinosine may involve enzymatic methods where specific methyltransferases catalyze the methylation of inosine. These enzymes use S-adenosylmethionine (SAM) as the methyl donor .

Chemical Reactions Analysis

Types of Reactions: N1-Methylinosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

N1-Methylinosine exerts its effects primarily through its role in tRNA stability and function. The methylation at position 1 enhances the stability of tRNA molecules, which is crucial for accurate and efficient protein synthesis. This modification also affects the folding and structure of tRNA, influencing its interaction with ribosomes and other cellular machinery .

Properties

CAS No.

141895-75-2

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-methylbut-3-yn-2-yl N-prop-2-enoylcarbamate

InChI

InChI=1S/C9H11NO3/c1-5-7(11)10-8(12)13-9(3,4)6-2/h2,5H,1H2,3-4H3,(H,10,11,12)

InChI Key

YGWKYRQUJSUBOE-UHFFFAOYSA-N

SMILES

CC(C)(C#C)OC(=O)NC(=O)C=C

Canonical SMILES

CC(C)(C#C)OC(=O)NC(=O)C=C

Synonyms

Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethyl-2-propynyl ester (9CI)

Origin of Product

United States

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